molecular formula C20H16O B14635035 9-(4-Methylphenyl)fluoren-9-ol CAS No. 57028-28-1

9-(4-Methylphenyl)fluoren-9-ol

Cat. No.: B14635035
CAS No.: 57028-28-1
M. Wt: 272.3 g/mol
InChI Key: JUHHRZVJJRVJMU-UHFFFAOYSA-N
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Description

9-(4-Methylphenyl)fluoren-9-ol: is a chemical compound that belongs to the class of hydroxyfluorenes. It is characterized by the presence of a hydroxy group at the 9th position of the fluorene structure, with a 4-methylphenyl substituent. This compound is known for its unique structural properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Methylphenyl)fluoren-9-ol typically involves the reaction of 9-phenyl-fluoren-9-ol with a methyl-substituted benzene derivative under specific conditions. One common method includes the use of a Friedel-Crafts reaction, where the fluoren-9-ol is reacted with 4-methylbenzene in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·Et2O) to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-(4-Methylphenyl)fluoren-9-ol can undergo oxidation reactions to form fluorenone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various hydrocarbon derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Fluorenone derivatives.

    Reduction: Hydrocarbon derivatives.

    Substitution: Halogenated fluorenes.

Scientific Research Applications

Chemistry: 9-(4-Methylphenyl)fluoren-9-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis .

Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural properties make it valuable in the development of advanced materials .

Mechanism of Action

The exact mechanism of action of 9-(4-Methylphenyl)fluoren-9-ol is not fully understood. it is believed to interact with various molecular targets and pathways. The compound’s lipophilicity suggests that it may readily penetrate cell membranes and interact with intracellular targets. Studies have shown that similar compounds can act as weak dopamine reuptake inhibitors, suggesting a potential role in modulating neurotransmitter levels .

Comparison with Similar Compounds

    Fluoren-9-ol: A hydroxyfluorene with a hydroxy group at the 9th position.

    9-Phenylfluoren-9-ol: A fluorenol derivative with a phenyl substituent at the 9th position.

    9-Methylfluoren-9-ol: A fluorenol derivative with a methyl substituent at the 9th position.

Uniqueness: 9-(4-Methylphenyl)fluoren-9-ol is unique due to the presence of both a hydroxy group and a 4-methylphenyl substituent. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

CAS No.

57028-28-1

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

9-(4-methylphenyl)fluoren-9-ol

InChI

InChI=1S/C20H16O/c1-14-10-12-15(13-11-14)20(21)18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13,21H,1H3

InChI Key

JUHHRZVJJRVJMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O

Origin of Product

United States

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